Adrenalone

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

RN given refers to parent cpd

Structure

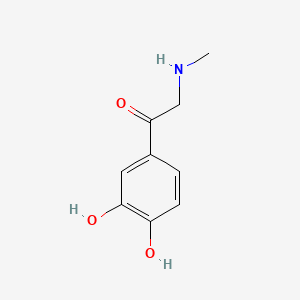

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,10-12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMVOUYYNKPMSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62-13-5 (hydrochloride) | |

| Record name | Adrenalone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5048710 | |

| Record name | 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99-45-6 | |

| Record name | Adrenalone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adrenalone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adrenalone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13394 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adrenalone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adrenalone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADRENALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGU41QL329 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Adrenalone Hydrochloride: A Physicochemical and Mechanistic Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenalone hydrochloride is a synthetic catecholamine and a derivative of epinephrine. Chemically, it is the ketone form of epinephrine, designated as 1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanone hydrochloride. It functions primarily as an adrenergic agonist with a strong preference for α1-receptors, leading to its use as a topical vasoconstrictor and hemostatic agent. Unlike its parent compound, epinephrine, it possesses minimal affinity for β-adrenergic receptors. This guide provides an in-depth summary of its physicochemical properties, mechanism of action, and the experimental protocols used for its characterization.

Core Physicochemical Properties

This compound hydrochloride presents as a white to off-white or yellowish crystalline powder.[1][2] Its key physical and chemical properties are summarized below.

| Property | Value | References |

| Molecular Formula | C₉H₁₁NO₃·HCl | [1][3] |

| Molecular Weight | 217.65 g/mol | [1] |

| CAS Number | 62-13-5 | |

| Appearance | White to off-white or yellow-green crystal powder | |

| Melting Point | 243 °C / 244-249 °C (with decomposition) | |

| pKa | Data not available in cited literature. | |

| Purity | ≥ 98% (HPLC) |

Solubility Profile

The hydrochloride salt form of this compound significantly enhances its solubility in polar solvents compared to its free base.

| Solvent | Solubility | References |

| Water | Soluble (1:8 ratio); "almost transparency" | |

| Ethanol (94%) | Soluble (1:45 ratio) | |

| Methanol | Slightly Soluble | |

| DMSO | Slightly Soluble | |

| Diethyl Ether | Low Solubility |

Mechanism of Action and Metabolism

This compound hydrochloride's biological activity is multifaceted, primarily involving interaction with the adrenergic system and key enzymes in the catecholamine synthesis pathway.

Adrenergic Activity & Enzyme Inhibition

This compound is an adrenergic agonist that predominantly targets alpha-1 (α1) adrenergic receptors, leading to vasoconstriction. This action is responsible for its hemostatic properties. Furthermore, it acts as an inhibitor of dopamine β-oxidase, the enzyme responsible for converting dopamine into norepinephrine.

References

Adrenalone vs. Epinephrine: A Technical Guide to Their Structural and Functional Divergence

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structural, physicochemical, and pharmacological differences between adrenalone and its parent compound, epinephrine. A comprehensive understanding of these distinctions is critical for research and development in fields ranging from medicinal chemistry to clinical pharmacology. This document provides a detailed comparison of their properties, experimental protocols for their synthesis and analysis, and a visual representation of their distinct signaling pathways.

Core Structural and Physicochemical Differences

The fundamental distinction between this compound and epinephrine lies in the oxidation state of the beta-carbon on the ethylamine side chain. In epinephrine, this position features a hydroxyl group, rendering it a chiral secondary alcohol. Conversely, this compound possesses a ketone at this position, making the molecule achiral. This seemingly minor alteration has profound implications for the molecule's three-dimensional structure, receptor affinity, and ultimately, its biological activity.

Epinephrine, also known as adrenaline, is a potent agonist of both α- and β-adrenergic receptors, mediating the "fight-or-flight" response with effects such as increased heart rate, bronchodilation, and vasoconstriction.[1][2] this compound, by contrast, exhibits a more selective pharmacological profile, acting primarily as an agonist at α1-adrenergic receptors with significantly reduced affinity for β-receptors.[3] This selectivity makes it a useful topical vasoconstrictor and hemostatic agent, largely devoid of the systemic cardiac effects of epinephrine.[3]

Visualization of Structural Differences

The structural divergence is best illustrated by a direct comparison of their chemical structures.

Caption: Chemical structures of this compound and Epinephrine.

Comparative Physicochemical Data

The structural differences manifest in their physicochemical properties, which are summarized in the table below. These parameters influence their solubility, absorption, and distribution characteristics.

| Property | This compound | Epinephrine |

| Molecular Formula | C₉H₁₁NO₃[3] | C₉H₁₃NO₃ |

| Molar Mass ( g/mol ) | 181.19 | 183.20 |

| Melting Point (°C) | 235-236 (decomposes) | 211-212 |

| pKa | 7.32 (predicted) | 8.66 |

| logP | Not available | -1.37 |

| Solubility | Slightly soluble in water, alcohol, ether | Very slightly soluble in water and alcohol |

| Chirality | Achiral | Chiral (R-enantiomer is biologically active) |

Experimental Protocols

Synthesis of this compound Hydrochloride

A common laboratory synthesis of this compound involves the reaction of chloroacetyl catechol with methylamine. The following protocol is adapted from literature procedures.

Materials:

-

Chloroacetyl catechol

-

33% Aqueous methylamine solution

-

Ethanol

-

Tetrabutylammonium bromide or iodide (phase transfer catalyst)

-

Hydrochloric acid (for hydrochloride salt formation)

Procedure:

-

In a reaction vessel, dissolve chloroacetyl catechol in ethanol.

-

Add the phase transfer catalyst (tetrabutylammonium bromide or iodide) to the solution.

-

Slowly add an excess of 33% aqueous methylamine solution to the reaction mixture while stirring.

-

Heat the mixture gently to facilitate the reaction. The progress can be monitored by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and acidify with hydrochloric acid to precipitate this compound hydrochloride.

-

Filter the precipitate, wash with cold ethanol, and dry under vacuum.

Synthesis of Epinephrine (Racemic)

The synthesis of racemic epinephrine can be achieved through the reduction of this compound.

Materials:

-

This compound hydrochloride

-

Methanol

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas source

Procedure:

-

Dissolve this compound hydrochloride in methanol in a hydrogenation flask.

-

Add a catalytic amount of 10% Pd/C.

-

Purge the flask with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 2-3 bar) and stir the mixture at room temperature.

-

Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Filter the reaction mixture through celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain racemic epinephrine hydrochloride.

Analytical Protocol: Differentiating this compound and Epinephrine by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for the separation and quantification of this compound and epinephrine.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.0 with an ion-pairing agent like octanesulfonic acid) and an organic modifier (e.g., methanol or acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 280 nm.

-

Injection Volume: 10 µL.

Sample Preparation:

-

Prepare standard solutions of this compound and epinephrine of known concentrations in the mobile phase.

-

Dissolve the unknown sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Analysis Workflow:

Caption: HPLC analysis workflow.

Signaling Pathways: A Comparative Overview

The differential pharmacology of this compound and epinephrine stems from their distinct interactions with adrenergic receptors and the subsequent intracellular signaling cascades.

Epinephrine is a non-selective agonist, activating both α and β adrenergic receptors. Its binding to α1 receptors initiates the Gq protein cascade, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Epinephrine's interaction with β receptors activates the Gs protein, stimulating adenylyl cyclase to produce cyclic AMP (cAMP), which then activates protein kinase A (PKA).

This compound, in contrast, primarily targets α1-adrenergic receptors, thus its signaling is largely confined to the Gq-PLC pathway. This selectivity accounts for its potent vasoconstrictive effects without the significant cardiac stimulation associated with β-receptor activation.

Visualizing the Signaling Divergence

The following diagram illustrates the distinct and overlapping signaling pathways of this compound and epinephrine.

Caption: Signaling pathways of this compound and Epinephrine.

Conclusion

The structural modification of a single functional group transforms the broad-acting hormone and neurotransmitter, epinephrine, into the more selective α1-adrenergic agonist, this compound. This guide has delineated these differences through a comparative analysis of their chemical structures, physicochemical properties, and mechanisms of action. The provided experimental protocols offer a practical framework for their synthesis and analysis, while the signaling pathway diagrams visually encapsulate their distinct pharmacological profiles. For researchers and drug development professionals, a thorough appreciation of these nuances is paramount for the rational design of novel therapeutics targeting the adrenergic system.

References

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Adrenalone

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of adrenalone, a catecholamine and the ketone form of epinephrine.[1] Intended for researchers, scientists, and professionals in drug development, this document details established synthetic protocols, methods of purification, and a full suite of analytical techniques for structural elucidation and purity assessment.

Synthesis of this compound

This compound, with the IUPAC name 1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanone, is an adrenergic agonist that primarily acts on alpha-1 adrenergic receptors.[1][2] It has been used as a topical vasoconstrictor and hemostatic agent.[1] The most common and well-established method for its synthesis involves the reaction of 3',4'-dihydroxy-2-chloroacetophenone with methylamine.[3]

Synthetic Pathway

The synthesis proceeds via a nucleophilic substitution reaction where the amine group of methylamine displaces the chlorine atom in 3',4'-dihydroxy-2-chloroacetophenone.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.

Materials:

-

2-chloro-3′,4′-dihydroxyacetophenone (4-(chloroacetyl)catechol)

-

Aqueous methylamine solution (e.g., 33-60%)

-

Ethanol

-

Dilute Hydrochloric Acid

-

Aqueous Ammonia solution

Procedure:

-

Suspend 10 g of finely powdered 2-chloro-3′,4′-dihydroxyacetophenone in 12 mL of ethanol in a suitable reaction flask.

-

To this suspension, add 10 g of a 60% aqueous methylamine solution. An exothermic reaction will occur.

-

Maintain the solution at a moderate temperature to allow for the conversion to this compound, which will begin to separate as a crystalline precipitate.

-

After allowing the reaction mixture to stand for approximately 1 hour, filter the precipitate.

-

Wash the collected solid with cold ethanol.

Purification:

-

Dissolve the crude this compound product in dilute hydrochloric acid.

-

Carefully add aqueous ammonia solution dropwise. A small amount of amorphous impurity may separate first; this should be removed by filtration.

-

Continue the addition of ammonia to precipitate the bulk of the pure this compound base.

-

Filter the purified product, wash with cold water, and dry under vacuum. The product should be light yellow crystals.

Chemical Characterization

A thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. This involves a combination of physical property measurements, spectroscopic analysis, and chromatographic techniques.

Physical and Chemical Properties

The fundamental properties of this compound and its common salt form, this compound hydrochloride, are summarized below.

| Property | This compound | This compound Hydrochloride | Reference(s) |

| IUPAC Name | 1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanone | 3',4'-Dihydroxy-2-(methylamino)acetophenone hydrochloride | |

| Molecular Formula | C₉H₁₁NO₃ | C₉H₁₁NO₃·HCl | |

| Molecular Weight | 181.19 g/mol | 217.65 g/mol | |

| Appearance | Pale yellow to light yellow solid/crystals | Off-white or yellow-green crystal powder | |

| Melting Point | 235-236 °C (decomposes) | 243-249 °C (decomposes) | |

| Solubility | Slightly soluble in water, alcohol, ether | Soluble in water, soluble in ethanol |

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation of the this compound molecule.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the catechol ring, a singlet for the methylene protons adjacent to the ketone, and a singlet for the N-methyl protons. The hydroxyl and amine protons may be broad or exchangeable. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (including those bearing hydroxyl groups), the methylene carbon, and the N-methyl carbon. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H stretching (phenolic), N-H stretching (secondary amine), C=O stretching (ketone), C=C stretching (aromatic ring), and C-N stretching. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the exact mass of this compound (181.0739). Fragmentation patterns would likely show loss of the methylamino group or parts of the side chain. |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.

Experimental Protocol: HPLC Purity Analysis

This is a general protocol that can be adapted for this compound analysis, often used for catecholamines.

Instrumentation & Conditions:

-

HPLC System: A standard HPLC system with a UV or electrochemical detector.

-

Column: A reversed-phase column, such as a C18 column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at acidic pH) and an organic modifier like methanol or acetonitrile.

-

Detection: UV detection at a wavelength where the catechol ring absorbs (approx. 280 nm) or electrochemical detection for higher sensitivity.

-

Flow Rate: Typically 1.0 mL/min.

-

Temperature: Ambient or controlled (e.g., 25-30 °C).

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a small amount of the synthesized this compound in the mobile phase or a suitable solvent to a known concentration.

-

Injection: Inject a defined volume of the sample solution onto the HPLC column.

-

Analysis: Run the chromatogram and record the data.

-

Purity Calculation: The purity of the sample can be determined by the area percentage of the main peak corresponding to this compound relative to the total area of all peaks. A purity of ≥98% is common for research-grade material.

Characterization Workflow

The logical flow for the comprehensive characterization of a newly synthesized batch of this compound is depicted below.

Caption: Workflow for this compound characterization.

References

In Vitro Stability of Adrenalone in Different Buffer Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenalone, an oxidized derivative of epinephrine, is an adrenergic agonist historically used as a topical vasoconstrictor and hemostatic agent.[1][2] Its chemical structure, featuring a catechol moiety, makes it susceptible to degradation, impacting its potency and safety profile. Understanding the in vitro stability of this compound is paramount for the development of stable pharmaceutical formulations. While comprehensive stability studies specifically on this compound are not extensively available in public literature, a wealth of information on its parent compound, adrenaline (epinephrine), provides a strong predictive framework for its stability profile. This guide synthesizes the available knowledge on catecholamine stability, with a primary focus on extrapolating the stability of this compound in various buffer systems and under different environmental conditions. The oxidation reactions of this compound are primarily governed by its catechol functional group, similar to adrenaline.[1]

Predicted Degradation Pathways of this compound

The catechol structure in this compound is the primary site of degradation, mainly through oxidation. This process can be accelerated by factors such as pH, light, temperature, and the presence of metal ions.[3][4] The degradation of catecholamines like adrenaline involves the oxidation of the catechol to form o-quinones, which can then undergo further reactions to produce colored compounds.

A proposed primary degradation pathway for this compound, based on the known degradation of adrenaline, is the oxidation of the catechol group to form a quinone intermediate. This can be followed by further reactions, including polymerization, leading to discoloration and loss of activity.

Caption: Predicted primary degradation pathway of this compound via oxidation.

Factors Influencing this compound Stability

Based on studies of adrenaline and other catecholamines, the stability of this compound is expected to be significantly influenced by pH, buffer composition, temperature, and light.

Effect of pH

The rate of catecholamine degradation is highly pH-dependent. For an adrenaline derivative, CpQ, the maximum stability was observed in the pH range of 2.5 to 4.5. In this acidic environment, the protonated form of the amine side chain is predominant, which is less susceptible to oxidation. As the pH increases, the rate of degradation generally increases.

Buffer Systems and Catalysis

The choice of buffer can impact the stability of catecholamines. Studies on an adrenaline derivative showed no buffer catalysis with maleate and phosphate buffers. However, significant buffer catalysis was observed with citrate and malate buffers. This suggests that for this compound formulations, phosphate or maleate buffers may be preferred over citrate or malate buffers to minimize degradation.

Effect of Temperature

As with most chemical reactions, the degradation of this compound is expected to be accelerated at higher temperatures. Injectable solutions of epinephrine are known to be unstable at temperatures exceeding 25°C. Therefore, storage of this compound formulations at controlled room temperature or under refrigeration is likely necessary to ensure stability.

Light Sensitivity

Catecholamines are sensitive to light, particularly UV-visible light, which can induce photo-oxidation. Protection from light is crucial for maintaining the stability of this compound solutions.

Quantitative Stability Data (Predicted)

The following tables summarize the expected stability profile of this compound based on data from adrenaline and its derivatives. These are predictive and should be confirmed by specific studies on this compound.

Table 1: Predicted pH-Dependent Stability of this compound

| pH Range | Predicted Stability | Rationale (based on adrenaline derivatives) |

| 2.5 - 4.5 | High | Maximum stability observed for adrenaline derivative CpQ. |

| 4.5 - 6.0 | Moderate | Degradation rate increases as pH moves towards neutral. |

| > 6.0 | Low | Significantly faster degradation in neutral to alkaline conditions. |

Table 2: Predicted Influence of Buffer Systems on this compound Stability

| Buffer System | Predicted Catalytic Effect | Rationale (based on adrenaline derivative CpQ) |

| Phosphate | None | No buffer catalysis observed. |

| Maleate | None | No buffer catalysis observed. |

| Citrate | Significant | Significant buffer catalysis observed. |

| Malate | Significant | Significant buffer catalysis observed. |

Experimental Protocol for In Vitro Stability Testing of this compound

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for assessing the in vitro stability of this compound. The following protocol is a detailed methodology based on established methods for adrenaline.

Materials and Reagents

-

This compound reference standard

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Sodium dihydrogen phosphate

-

Orthophosphoric acid

-

Purified water

-

Buffer solutions (e.g., phosphate, citrate) at various pH values (e.g., 3, 5, 7, 9)

Instrumentation

-

HPLC system with a UV detector

-

Reversed-phase C18 or Biphenyl column (e.g., 2.6 µm particle size)

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

Chromatographic Conditions (Example)

| Parameter | Condition |

| Mobile Phase | 50 mM Sodium dihydrogen phosphate (pH adjusted to 3.0 with orthophosphoric acid) : Acetonitrile (e.g., 95:5 v/v) |

| Column | Kinetex Biphenyl (2.6 µm, 100 x 4.6 mm) or equivalent |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 279 nm |

| Injection Volume | 10 µL |

Preparation of Solutions

-

Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., mobile phase) to obtain a known concentration (e.g., 1 mg/mL).

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).

-

Sample Preparation for Stability Study:

-

Prepare solutions of this compound (e.g., 100 µg/mL) in the different buffer systems to be tested (e.g., phosphate buffer at pH 3, 5, 7, and 9; citrate buffer at the same pH values).

-

Store the sample solutions under controlled temperature and light conditions.

-

At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of each sample, dilute if necessary with the mobile phase, and analyze by HPLC.

-

Forced Degradation Studies

To ensure the stability-indicating nature of the HPLC method, forced degradation studies should be performed on a solution of this compound.

-

Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C.

-

Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C.

-

Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat the drug solution at 60°C.

-

Photolytic Degradation: Expose the drug solution to UV light.

The HPLC method should be able to separate the intact this compound peak from any degradation products formed.

Caption: Experimental workflow for this compound stability testing.

Conclusion

The in vitro stability of this compound is predicted to be highly dependent on pH, with optimal stability in acidic conditions (pH 2.5-4.5). The choice of buffer is critical, with phosphate and maleate buffers being preferable to citrate and malate to avoid catalytic degradation. As with other catecholamines, protection from light and elevated temperatures is essential to prevent oxidative degradation. The provided experimental protocol offers a robust framework for conducting detailed stability studies on this compound, enabling the development of stable and effective pharmaceutical formulations. It is crucial to conduct these specific studies to confirm the predicted stability profile of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Adrenalone: A Technical Guide on its Potential as a Dopamine Beta-Hydroxylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Dopamine Beta-Hydroxylase (DBH)

Dopamine beta-hydroxylase (EC 1.14.17.1) is a copper-containing monooxygenase that plays a crucial role in the biosynthesis of catecholamines.[1] It catalyzes the stereospecific hydroxylation of dopamine to form norepinephrine, a key neurotransmitter and hormone involved in various physiological processes, including the regulation of blood pressure, mood, and the "fight-or-flight" response.[2][3] Inhibition of DBH presents a therapeutic strategy for conditions characterized by excessive sympathetic nervous system activity, such as hypertension, congestive heart failure, and certain psychiatric disorders.[2] By reducing the production of norepinephrine, DBH inhibitors can modulate sympathetic tone and potentially offer therapeutic benefits.

Adrenalone as a DBH Inhibitor

This compound, chemically known as 1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanone, is a synthetic ketone analog of epinephrine. Early studies identified this compound as an inhibitor of what was then referred to as dopamine-β-oxidase.[4] One study noted that this compound at a concentration of 12 μM inhibits the conversion of dopamine to norepinephrine, indicating its potential as a DBH inhibitor. However, specific quantitative data on its potency, such as IC50 or Ki values, are not well-documented in publicly available literature.

Mechanism of Action

The precise mechanism of DBH inhibition by this compound has not been definitively elucidated in the available literature. DBH inhibitors can act through various mechanisms, including competitive, non-competitive, or uncompetitive inhibition. Given the structural similarity of this compound to the natural substrate dopamine, it is plausible that it may act as a competitive inhibitor, binding to the active site of the enzyme. However, without kinetic studies, this remains speculative. Many DBH inhibitors function by chelating the copper ions essential for the enzyme's catalytic activity. Further research is required to determine if this compound's inhibitory action involves interaction with the copper cofactor.

Quantitative Data on DBH Inhibitors

While specific quantitative data for this compound is lacking, the following table provides IC50 values for other known DBH inhibitors for comparative purposes. This data highlights the potency that can be achieved with targeted DBH inhibition.

| Inhibitor | IC50 Value | Target | Reference |

| Nepicastat | 8.5 nM | Bovine DBH | |

| Nepicastat | 9 nM | Human DBH | |

| Etamicastat | 107 nM | Not Specified | |

| FLA-63 | 2 µM | Bovine Adrenal Medullary DBH |

Experimental Protocols for DBH Inhibition Assays

A variety of methods can be employed to assess the inhibitory activity of compounds like this compound on DBH. These assays typically involve incubating the enzyme with its substrate (dopamine or another suitable substrate like tyramine) and cofactors, in the presence and absence of the inhibitor. The rate of product formation is then measured.

General Experimental Workflow

The following diagram illustrates a general workflow for an in vitro DBH inhibition assay.

References

The Historical Context of Adrenalone in Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenalone, a synthetic catecholamine and the ketone derivative of epinephrine, holds a unique position in the history of pharmacology. While its clinical use has been largely superseded by more modern therapeutic agents, a retrospective analysis of its development and early applications offers valuable insights into the nascent stages of adrenergic pharmacology and drug design. This technical guide provides an in-depth examination of the historical context of this compound's use in medicine, focusing on its synthesis, mechanism of action, and early therapeutic applications as a topical vasoconstrictor and hemostatic agent.

Discovery and Synthesis

This compound emerged from the intensive research efforts in the late 19th and early 20th centuries to isolate and synthesize the active principle of the adrenal medulla. Following the successful isolation of adrenaline (epinephrine), the German chemist Friedrich Stolz reported the first synthesis of this compound in 1904.[1][2][3][4][5] This landmark achievement was significant as this compound served as a key intermediate in the first laboratory synthesis of adrenaline itself.

Historical Synthesis Protocol

Experimental Workflow: Synthesis of this compound Hydrochloride

Caption: Generalized workflow for the synthesis of this compound Hydrochloride.

Pharmacological Profile

This compound's primary pharmacological action is as an adrenergic agonist, with a notable selectivity for α1-adrenergic receptors and significantly less affinity for β-adrenergic receptors. This receptor profile dictates its clinical effects, which are predominantly characterized by vasoconstriction.

Mechanism of Action: α1-Adrenergic Receptor Signaling

Upon topical application, this compound binds to and activates α1-adrenergic receptors on vascular smooth muscle cells. This initiates a well-characterized signal transduction cascade, leading to smooth muscle contraction and vasoconstriction.

Signaling Pathway: this compound-Induced Vasoconstriction

Caption: this compound's activation of the α1-adrenergic receptor signaling pathway.

Pharmacokinetics and Metabolism

Following topical application, systemic absorption of this compound is minimal, primarily due to the localized vasoconstriction it induces. The small amount that may enter circulation is metabolized by the same enzymatic pathways as endogenous catecholamines: Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO).

Metabolic Pathway of this compound

Caption: The metabolic degradation of this compound by COMT and MAO.

Historical Medical Applications

This compound's primary use in medicine was as a topical hemostatic agent and a vasoconstrictor to prolong the action of local anesthetics.

Topical Hemostasis

Applied directly to bleeding surfaces, this compound's potent vasoconstrictive properties helped to control capillary and small vessel bleeding. While direct quantitative comparisons from early clinical use are scarce, its efficacy was sufficient for it to be used in various minor surgical and dental procedures.

Adjuvant in Local Anesthesia

The addition of vasoconstrictors to local anesthetic solutions was a significant advancement in regional anesthesia. By constricting local blood vessels, this compound would have reduced the rate of systemic absorption of the anesthetic agent. This localization of the anesthetic at the injection site would have prolonged the duration of the nerve block and reduced the risk of systemic toxicity.

Quantitative Data and Experimental Protocols

A significant challenge in providing a comprehensive technical overview of this compound is the paucity of specific quantitative data in the historical and modern literature. The following tables summarize the available information and highlight areas where data is lacking.

Table 1: Pharmacodynamic Properties of this compound

| Parameter | Value/Description | Source |

| Receptor Selectivity | Primarily α1-adrenergic agonist with little affinity for β-receptors. | |

| Hypertensive Potency | Approximately 0.5% that of epinephrine at equivalent plasma concentrations. | |

| Ki (Binding Affinity) | Not available in searched literature. | - |

| EC50/IC50 (Vasoconstriction) | Not available in searched literature. | - |

Table 2: Comparative Hemostatic Efficacy (Qualitative)

| Comparison | Observation | Source |

| This compound vs. Epinephrine | This compound is a less potent vasoconstrictor. | |

| This compound vs. Thrombin, Fibrinogen | This compound is now considered largely obsolete and has been superseded by these agents. |

Experimental Protocols (Reconstructed)

Detailed experimental protocols from the early 20th century for testing this compound are not available. However, based on the known pharmacology of vasoconstrictors and hemostatic agents, the following represents a plausible, generalized methodology that would have been employed.

Experimental Protocol: In Vivo Vasoconstriction Assay (Conceptual)

-

Animal Model: A suitable animal model, such as a rabbit or dog, would be anesthetized.

-

Test Site Preparation: An area of skin, for example on the abdomen or inner ear, would be shaved and cleaned.

-

Agent Application: A solution of this compound hydrochloride at a known concentration would be applied topically to a defined area. A control site would be treated with the vehicle solution.

-

Observation: The degree of skin blanching (vasoconstriction) would be visually assessed at set time intervals.

-

Data Recording: The onset, intensity, and duration of the blanching effect would be recorded.

Experimental Protocol: In Vivo Hemostasis Model (Conceptual)

-

Animal Model: Anesthetized animal model (e.g., rat, rabbit) with an accessible organ for creating a standardized bleeding wound (e.g., liver, spleen, or a skin flap).

-

Standardized Injury: A consistent injury, such as a punch biopsy or a scalpel incision of a specific depth and length, would be made.

-

Agent Application: Immediately following the injury, a formulation of this compound (e.g., a solution-soaked gauze) would be applied to the wound with light pressure. A control group would receive a vehicle-soaked gauze.

-

Measurement of Hemostasis: The primary endpoint would be the time to cessation of bleeding. Secondary endpoints could include the total blood loss, which could be measured gravimetrically by weighing the gauze before and after application.

-

Data Analysis: The mean time to hemostasis and mean blood loss would be compared between the this compound-treated group and the control group.

Decline in Use and Legacy

The clinical use of this compound has significantly declined, with the agent now considered largely obsolete. This is attributable to several factors, including its lower potency compared to epinephrine and the development of more effective and specific hemostatic agents and vasoconstrictors.

Despite its obsolescence, this compound's historical significance should not be understated. Its synthesis was a critical step in the development of synthetic catecholamines. Its use as a selective α1-agonist provided early insights into the differential roles of adrenergic receptor subtypes. For researchers and drug development professionals, the story of this compound serves as a valuable case study in the evolution of pharmacology, from the initial isolation of endogenous hormones to the synthesis of analogues with distinct pharmacological profiles.

References

Adrenalone (CAS 99-45-6): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenalone, with CAS number 99-45-6, is a synthetic ketone derivative of epinephrine. It primarily functions as an α1-adrenergic receptor agonist, exhibiting vasoconstrictive and hemostatic properties. It also demonstrates inhibitory activity against dopamine β-hydroxylase. This technical guide provides a comprehensive overview of the scientific data available for this compound, including its chemical and physical properties, pharmacological activities, and available toxicological information. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside visualizations of relevant signaling pathways and experimental workflows to support further research and development.

Chemical and Physical Properties

This compound is typically a white to off-white or pale yellow crystalline solid.[1][2][3] It is structurally related to catecholamines, particularly adrenaline, with a ketone group replacing the alcohol function, rendering it optically inactive.[4] The hydrochloride salt is a common form, which is more soluble in water.[4]

| Property | Value | Source(s) |

| CAS Number | 99-45-6 | |

| Alternate CAS | 62-13-5 (Hydrochloride) | |

| Molecular Formula | C₉H₁₁NO₃ | |

| Molecular Weight | 181.19 g/mol | |

| IUPAC Name | 1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanone | |

| Synonyms | Adrenone, 3',4'-Dihydroxy-2-(methylamino)acetophenone, Kephrine, Stryphnon | |

| Appearance | White to off-white or pale yellow crystalline powder/solid | |

| Melting Point | 235-236 °C (decomposes) | |

| Boiling Point | ~405.6 °C at 760 mmHg (estimate) | |

| Solubility | Sparingly soluble in water, alcohol, and ether. Soluble in aqueous acid. The hydrochloride salt is soluble in water (1:8) and 94% ethanol (1:45). Soluble in DMSO (44 mg/mL). | |

| pKa (Strongest Acidic) | 7.5 (predicted) | |

| pKa (Strongest Basic) | 8.24 (predicted) |

Pharmacological Activity and Mechanism of Action

This compound's primary mechanism of action is as a selective agonist for α1-adrenergic receptors, with little affinity for β-receptors. This interaction mediates its vasoconstrictive and hemostatic effects. Additionally, this compound has been shown to inhibit the enzyme dopamine β-hydroxylase, which is involved in the conversion of dopamine to norepinephrine. It also inhibits the norepinephrine transporter (NET).

Adrenergic Receptor Activity

As an α1-adrenergic agonist, this compound mimics the effects of endogenous catecholamines like norepinephrine at these receptors. This leads to the activation of downstream signaling cascades.

Vasoconstrictor and Hemostatic Activity

The agonism of α1-adrenergic receptors in the smooth muscle of blood vessels leads to vasoconstriction. This narrowing of the blood vessels reduces blood flow and contributes to its hemostatic properties, making it useful as a topical agent to control bleeding.

Dopamine β-Hydroxylase Inhibition

This compound has been identified as an inhibitor of dopamine β-hydroxylase. This enzyme is crucial for the biosynthesis of norepinephrine from dopamine. Inhibition of this enzyme can alter the balance of these neurotransmitters.

Norepinephrine Transporter (NET) Inhibition

This compound has been shown to be an inhibitor of the norepinephrine transporter (NET) with an IC50 of 36.9 μM.

Experimental Protocols

Synthesis of this compound

Principle: The synthesis of this compound can be achieved through the reaction of 3,4-dihydroxy-α-chloroacetophenone with an excess of aqueous methylamine.

Materials:

-

3,4-dihydroxy-α-chloroacetophenone

-

33% aqueous methylamine solution

-

Dilute hydrochloric acid

-

Aqueous ammonium solution

Procedure:

-

To a suspension of one part of 3,4-dihydroxy-α-chloroacetophenone, add one part of a 60% solution of methylamine dropwise.

-

A residue of the salt of methylamine and ω-chloro-3,4-dihydroxyacetophenone will form immediately.

-

Heat the mixture to dissolve the salt, which will then convert to crude 3,4-dihydroxy-α-methylaminoacetophenone.

-

Dissolve the product in dilute hydrochloric acid.

-

To this solution, add aqueous ammonium solution dropwise to precipitate light yellow crystals of 3,4-dihydroxy-α-methylaminoacetophenone (this compound).

Adrenergic Receptor Binding Assay (Hypothetical Protocol)

Objective: To determine the binding affinity of this compound for α1-adrenergic receptors.

Materials:

-

Cell membranes prepared from a cell line overexpressing human α1A-adrenergic receptors (e.g., HEK293 cells)

-

[³H]-Prazosin (radioligand)

-

This compound (test compound)

-

Phentolamine (non-specific binding control)

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

96-well plates

Procedure:

-

In a 96-well plate, add 50 µL of assay buffer to all wells.

-

For total binding wells, add 50 µL of [³H]-Prazosin at a final concentration of 0.5 nM.

-

For non-specific binding wells, add 25 µL of phentolamine (final concentration 10 µM) and 25 µL of [³H]-Prazosin.

-

For competition binding wells, add 25 µL of this compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁴ M) and 25 µL of [³H]-Prazosin.

-

Add 100 µL of the cell membrane preparation (containing 20-40 µg of protein) to all wells.

-

Incubate the plate at 25°C for 60 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Vasoconstriction Assay (Hypothetical Protocol)

Objective: To assess the vasoconstrictive effect of this compound on isolated arterial rings.

Materials:

-

Rat thoracic aorta

-

Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM glucose)

-

Phenylephrine (positive control)

-

This compound (test compound)

-

Organ bath system with force transducers

Procedure:

-

Euthanize a rat and carefully dissect the thoracic aorta.

-

Cut the aorta into rings of 2-3 mm in length.

-

Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5 g.

-

Induce a submaximal contraction with phenylephrine (e.g., 10⁻⁶ M).

-

Once a stable contraction is achieved, wash the rings with Krebs-Henseleit solution to return to baseline.

-

Construct a cumulative concentration-response curve for this compound by adding increasing concentrations (e.g., 10⁻⁹ to 10⁻⁴ M) to the organ bath.

-

Record the contractile response at each concentration.

-

Calculate the EC50 value from the concentration-response curve.

Hemostatic Activity Assay - Platelet Aggregation (Hypothetical Protocol)

Objective: To evaluate the effect of this compound on platelet aggregation.

Materials:

-

Human platelet-rich plasma (PRP)

-

ADP (adenosine diphosphate) or collagen (platelet agonists)

-

This compound (test compound)

-

Platelet aggregometer

Procedure:

-

Prepare PRP from fresh human blood anticoagulated with sodium citrate.

-

Pre-warm the PRP to 37°C.

-

Place a cuvette with PRP in the aggregometer and establish a baseline reading.

-

Add a sub-maximal concentration of a platelet agonist (e.g., ADP or collagen) to induce aggregation and record the response.

-

In separate experiments, pre-incubate the PRP with various concentrations of this compound for a defined period (e.g., 5 minutes) before adding the agonist.

-

Record the aggregation response in the presence of this compound.

-

Analyze the data to determine if this compound enhances or inhibits agonist-induced platelet aggregation.

Dopamine β-Hydroxylase Inhibition Assay (Hypothetical Protocol)

Objective: To determine the inhibitory activity of this compound on dopamine β-hydroxylase.

Materials:

-

Purified bovine adrenal dopamine β-hydroxylase

-

Tyramine (substrate)

-

Ascorbate (cofactor)

-

Catalase

-

This compound (test compound)

-

Assay buffer (e.g., 0.1 M sodium acetate, pH 5.5)

-

HPLC system for product detection (octopamine)

Procedure:

-

Prepare a reaction mixture containing assay buffer, ascorbate, catalase, and the enzyme.

-

Add this compound at various concentrations to the reaction mixture.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding the substrate, tyramine.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., perchloric acid).

-

Analyze the formation of the product, octopamine, using an HPLC system.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Visualization of Pathways and Workflows

Signaling Pathway

Caption: Alpha-1 adrenergic receptor signaling pathway activated by this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis and biological evaluation of this compound.

Toxicological Data

The available toxicological data for this compound is limited. Most Material Safety Data Sheets (MSDS) indicate that data for acute toxicity (LD50 oral, dermal, inhalation) is not available. It is advised to handle this compound with standard laboratory precautions for a chemical of unknown potency.

Conclusion

This compound (CAS 99-45-6) is a well-characterized compound with established α1-adrenergic agonist activity, leading to its application as a topical vasoconstrictor and hemostatic agent. Its additional role as a dopamine β-hydroxylase inhibitor presents further avenues for research. This guide provides a foundational resource for scientists and researchers, summarizing the key scientific data and offering detailed experimental protocols to facilitate further investigation into the therapeutic potential of this compound. The provided visualizations of its primary signaling pathway and a general experimental workflow offer a clear framework for understanding its mechanism of action and for planning future studies. Further research is warranted to fully elucidate its pharmacological profile and to establish a comprehensive toxicological assessment.

References

Spectroscopic Analysis of Adrenalone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Adrenalone, a catecholamine derivative with applications as a topical vasoconstrictor and hemostatic agent. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols. The information presented here is intended to serve as a valuable resource for researchers and professionals involved in the characterization and development of this compound and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound hydrochloride in DMSO-d₆ typically exhibits signals corresponding to the aromatic protons, the methylene protons adjacent to the carbonyl and amine groups, and the methyl protons of the amine.

| Assignment | Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic CH | 7.421 | Doublet | |

| Aromatic CH | 7.385 | Doublet of doublets | |

| Aromatic CH | 6.964 | Doublet | |

| -CH₂- | 4.607 | Singlet | Methylene protons adjacent to the carbonyl and amino groups. |

| -NHCH₃ | 2.619 | Singlet | Methyl protons of the secondary amine. |

| Phenolic OH | 10.0 (approx.) | Broad Singlet | Exchangeable with D₂O. |

| Phenolic OH | 9.7 (approx.) | Broad Singlet | Exchangeable with D₂O. |

| Amine NH₂⁺ | 9.2 (approx.) | Broad Singlet | Exchangeable with D₂O. |

Table 1: ¹H NMR Data for this compound Hydrochloride in DMSO-d₆.[1]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound reveals the presence of the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbon. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and hydroxyl groups.

| Assignment | Chemical Shift (ppm) |

| C=O | ~195-205 |

| Aromatic C-O | ~145-155 |

| Aromatic C-C=O | ~130-140 |

| Aromatic C-H | ~115-125 |

| -CH₂- | ~50-60 |

| -NHCH₃ | ~30-40 |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound.

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation :

-

Dissolve 5-10 mg of this compound hydrochloride in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[2]

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

-

Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]

-

-

Instrumentation :

-

A standard NMR spectrometer with a proton frequency of 300 MHz or higher is suitable.

-

The instrument should be equipped with a probe capable of performing both ¹H and ¹³C NMR experiments.

-

-

¹H NMR Acquisition :

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of this compound hydrochloride shows characteristic absorption bands for the phenolic O-H, N-H, C=O (ketone), aromatic C=C, and C-O functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500 - 3200 (broad) | O-H stretch | Phenolic hydroxyl |

| 3400 - 3250 | N-H stretch | Secondary amine (salt) |

| ~1680 | C=O stretch | Aromatic ketone |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| 1320 - 1000 | C-O stretch | Phenolic hydroxyl |

Table 3: Characteristic IR Absorption Bands for this compound.[4][5]

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for preparing solid samples for transmission IR analysis.

-

Sample Preparation :

-

Thoroughly dry high-purity potassium bromide (KBr) powder to remove any moisture.

-

Grind 1-2 mg of this compound hydrochloride with approximately 100-200 mg of the dry KBr powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.

-

-

Pellet Formation :

-

Transfer the mixture to a pellet die.

-

Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a thin, transparent pellet.

-

-

Data Acquisition :

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record a background spectrum using a blank KBr pellet.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation.

Mass Spectrometric Data

Using a soft ionization technique like electrospray ionization (ESI), the mass spectrum of this compound is expected to show a prominent protonated molecular ion [M+H]⁺.

| m/z | Ion | Notes |

| 182.08 | [M+H]⁺ | Protonated molecular ion of this compound (C₉H₁₁NO₃). |

Table 4: Expected Molecular Ion in ESI-MS of this compound.

Fragmentation Pattern:

Under collision-induced dissociation (CID), the protonated molecular ion of this compound is expected to fragment through characteristic pathways. The most likely fragmentation involves the cleavage of the bond between the carbonyl group and the adjacent methylene group (α-cleavage).

-

Loss of the methylaminoacetyl group ([M+H - 58]⁺): This would result in a fragment ion corresponding to the dihydroxybenzoyl cation at m/z 124.

-

Loss of water ([M+H - 18]⁺): Dehydration can also occur, leading to a fragment at m/z 164.

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation :

-

Prepare a dilute solution of this compound in a suitable solvent system, such as a mixture of methanol and water with a small amount of formic acid to promote protonation. A typical concentration is in the low µg/mL to ng/mL range.

-

-

Instrumentation :

-

A mass spectrometer equipped with an electrospray ionization (ESI) source is used. This can be a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

-

-

Data Acquisition :

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Optimize the ESI source parameters, such as capillary voltage, nebulizing gas flow, and drying gas temperature, to obtain a stable signal for the protonated molecular ion.

-

Acquire the full scan mass spectrum in positive ion mode to detect the [M+H]⁺ ion.

-

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion as the precursor and subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

-

Data Analysis :

-

Analyze the full scan spectrum to determine the accurate mass of the molecular ion and confirm the elemental composition.

-

Interpret the MS/MS spectrum to identify the characteristic fragment ions and elucidate the fragmentation pathways.

-

Metabolic Pathway of this compound

This compound is a metabolite of epinephrine (adrenaline) and is further metabolized in the body primarily by two key enzymes: Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO).

This diagram illustrates the two primary metabolic routes for this compound. The first involves O-methylation by COMT to form 3-O-methylthis compound. The second pathway involves oxidative deamination by MAO to produce 3,4-dihydroxymandelic aldehyde. Both of these intermediates can be further metabolized before eventual conjugation and excretion.

References

Solubility profile of Adrenalone in aqueous and organic solvents

An In-depth Technical Guide to the Solubility Profile of Adrenalone

Introduction

This compound is an adrenergic agonist and the ketone derivative of epinephrine.[1][2] Structurally related to catecholamines, it is a synthetic compound characterized by a ketone and a hydroxyl functional group which contribute to its biological activity.[3] Historically, it has been utilized as a topical vasoconstrictor and hemostatic agent, often to prolong the action of local anesthetics.[1][2] Unlike epinephrine, this compound primarily acts on alpha-1 adrenergic receptors with minimal affinity for beta receptors. For pharmaceutical applications, understanding the solubility profile of an active pharmaceutical ingredient (API) like this compound is critical for formulation development, bioavailability, and therapeutic efficacy.

This guide provides a comprehensive overview of the aqueous and organic solubility of this compound, presenting quantitative data, detailing experimental protocols for solubility determination, and illustrating key concepts through structured diagrams.

Solubility Profile of this compound

The solubility of this compound is highly dependent on its chemical form—either as the free base or as a hydrochloride salt. The hydrochloride salt form significantly enhances its solubility in polar solvents, particularly in water.

Aqueous Solubility

This compound as a free base has limited solubility in water. However, its hydrochloride salt, this compound HCl, is significantly more soluble in aqueous solutions due to the ionic nature of the salt. The solubility in aqueous media can also be influenced by pH; a more acidic environment can improve its dissolving capacity.

Organic Solvent Solubility

This compound is generally described as being soluble in organic solvents. Specific quantitative data indicates its solubility in Dimethyl Sulfoxide (DMSO) is particularly high. Qualitative information suggests slight solubility in methanol and ethanol.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound and its hydrochloride salt in various solvents.

| Compound Form | Solvent | Solubility | Molar Concentration (mM) | Notes |

| This compound HCl | Water (H₂O) | 40 mg/mL | 183.78 mM | Sonication is recommended. |

| This compound HCl | Water (H₂O) | ≥ 50 mg/mL | ≥ 229.73 mM | Saturation unknown. |

| This compound HCl | DMSO | 100 mg/mL | 459.45 mM | Ultrasonic assistance needed. |

| This compound HCl | DMSO | 60 mg/mL | 275.67 mM | Sonication is recommended. |

| This compound HCl | DMSO | 44 mg/mL | 202.15 mM | Use fresh DMSO as moisture can reduce solubility. |

| This compound HCl | DMSO | ≥ 10.88 mg/mL | ≥ 50.00 mM | - |

| This compound HCl | DMSO | ≥ 10 mg/mL | ≥ 45.95 mM | - |

| This compound HCl | Ethanol | < 1 mg/mL | < 4.59 mM | Insoluble or slightly soluble. |

| This compound | Aqueous Acid | Slightly Soluble | - | Qualitative data. |

| This compound | Water | Slightly Soluble | - | Qualitative data. |

| This compound | Ethanol | Slightly Soluble | - | Qualitative data. |

| This compound | Diethyl Ether | Low Solubility | - | Qualitative data. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental. The equilibrium shake-flask method is a gold-standard technique for this purpose.

Shake-Flask Method

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent.

Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound is then measured in a saturated solution from which the undissolved solid has been removed.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound HCl powder to a sealed, inert container (e.g., a glass vial) containing a precise volume of the chosen solvent (e.g., ultrapure water, DMSO). The excess solid is crucial to ensure a saturated solution is formed.

-

Equilibration: Place the container in a mechanical shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure equilibrium is achieved between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed, followed by careful filtration of the supernatant through a fine-pore filter (e.g., 0.22 µm) that does not adsorb the compound.

-

Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as:

-

UV-Vis Spectrophotometry: Measure the absorbance at a specific wavelength (e.g., λmax of 282 nm for epinephrine-related compounds) and calculate the concentration using a pre-established calibration curve.

-

High-Performance Liquid Chromatography (HPLC): This provides higher specificity and is the preferred method for complex mixtures.

-

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor used during quantification.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Factors Influencing this compound Solubility

The solubility of this compound is not a fixed value but is influenced by several physicochemical factors. Understanding these relationships is key to its application in formulations.

-

Salt Form: The primary factor enhancing aqueous solubility is the conversion of the this compound free base into its hydrochloride salt. The ionic nature of the salt allows for stronger interactions with polar water molecules.

-

pH: As a catecholamine derivative, this compound possesses ionizable groups. In aqueous solutions, the pH dictates the degree of ionization. Lowering the pH (acidic conditions) ensures the amine group is protonated, favoring the more soluble cationic form.

-

Solvent Polarity: this compound HCl, being a salt, dissolves best in polar solvents like water and DMSO. The free base form has better solubility in less polar organic solvents compared to water.

-

Temperature: While specific data is limited, solubility of solid compounds generally increases with temperature. However, the stability of this compound at elevated temperatures must be considered, as catecholamines can be prone to oxidation.

Caption: Factors Influencing the Solubility of this compound.

Conclusion

The solubility of this compound is critically dependent on its chemical form, with this compound hydrochloride demonstrating significantly higher solubility in polar solvents such as water and DMSO compared to its free base. Quantitative data reveals a solubility of up to 100 mg/mL in DMSO and at least 50 mg/mL in water for the hydrochloride salt. Standard experimental methods like the shake-flask protocol are essential for obtaining reliable solubility data for formulation and research purposes. A thorough understanding of these solubility characteristics is indispensable for researchers and professionals in drug development to effectively formulate this compound for its intended therapeutic applications.

References

Technical Guide: Verification of Adrenalone's Molecular Formula and Molecular Weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties of Adrenalone and the standard methodologies for their verification. This compound, an oxidized derivative of epinephrine, is primarily available as a hydrochloride salt for research purposes.[1] This document outlines its chemical formula, molecular weight, and the detailed experimental protocols used to confirm these properties, including mass spectrometry and elemental analysis.

Quantitative Data Summary

The molecular characteristics of this compound are presented below. The compound is typically supplied as a hydrochloride salt, which influences its molecular formula and weight.

| Property | This compound (Free Base) | This compound Hydrochloride | Data Source(s) |

| Molecular Formula | C₉H₁₁NO₃ | C₉H₁₁NO₃ • HCl | [1][2] |

| Alternate Formula | N/A | C₉H₁₂ClNO₃ | [3] |

| Molecular Weight ( g/mol ) | 181.19 | 217.65 | [2] |

| Formula Weight ( g/mol ) | N/A | 217.7 | |

| Exact Mass | 181.0739 | 217.0506 | |

| Elemental Analysis (%) | C: 59.66, H: 6.12, N: 7.73, O: 26.49 | C: 49.67, H: 5.56, N: 6.44, Cl: 16.29, O: 22.05 |

Experimental Protocols for Verification

The verification of this compound's molecular formula and weight relies on precise analytical techniques. The two primary methods are Mass Spectrometry, for determining the exact mass, and Elemental Analysis, for confirming the elemental composition.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. For this compound, high-resolution mass spectrometry (e.g., LC-ESI-MS/MS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula.

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of this compound hydrochloride.

-

Dissolve the sample in a suitable solvent compatible with the mass spectrometer's ionization source, such as DMSO, methanol, or a water/acetonitrile mixture. A typical concentration might be in the low µg/mL range.

-

The sample may be further diluted with a solution containing a volatile acid like formic acid to aid in protonation for positive ion mode electrospray ionization (ESI).

-

-

Instrumental Analysis (LC-MS/MS):

-

Chromatographic Separation: Inject the prepared sample into a liquid chromatography (LC) system. A reversed-phase C18 column is commonly used to separate the analyte from potential impurities. A gradient elution with mobile phases such as water and methanol/acetonitrile (both often containing 0.1% formic acid) is employed.

-

Ionization: As the this compound elutes from the LC column, it enters the electrospray ionization (ESI) source of the mass spectrometer. In positive ion mode, the molecule is protonated to form [M+H]⁺ ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight, Orbitrap, or Quadrupole), which separates them based on their m/z ratio.

-

Data Acquisition: The instrument records the intensity of ions at each m/z value, generating a mass spectrum. For this compound hydrochloride, the expected protonated molecule [C₉H₁₁NO₃ + H]⁺ would have an m/z corresponding to the free base.

-

-

Data Interpretation:

-

Identify the peak corresponding to the protonated molecule of this compound's free base.

-

Compare the measured exact mass with the theoretical exact mass calculated from the molecular formula (C₉H₁₁NO₃). The high accuracy of the measurement (typically within 5 ppm) confirms the elemental composition.

-

Elemental analysis (EA) determines the mass percentage of individual elements (primarily Carbon, Hydrogen, Nitrogen, Sulfur, and Oxygen) in a compound. This technique is crucial for confirming the empirical formula and assessing the purity of a synthesized compound like this compound.

Methodology:

-

Sample Preparation:

-

The sample must be thoroughly dried to remove any residual moisture, which can affect hydrogen and oxygen percentages.

-

The sample should be a homogenous, fine powder.

-

Accurately weigh a small amount of the dried this compound hydrochloride (typically 1-5 mg) into a tin or silver capsule using a microbalance.

-

-

Instrumental Analysis (Combustion Method):

-

Combustion: The encapsulated sample is introduced into a furnace and combusted at a high temperature (around 1000-2000 °C) in an excess of oxygen. This process, often called "flash combustion," converts the elements into simple gases (CO₂, H₂O, N₂, and SO₂).

-

Gas Separation: The resulting gases are passed through a gas chromatography (GC) column, which separates them.

-

Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.

-

Oxygen Analysis: Oxygen is typically determined separately by pyrolysis in the absence of oxygen, where it is converted to carbon monoxide (CO).

-

-

Data Interpretation:

-

The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.

-

The experimental percentages for C, H, N, Cl, and O are compared to the theoretical values calculated from the molecular formula C₉H₁₂ClNO₃. A close correlation (typically within ±0.4%) validates the proposed formula and indicates high sample purity.

-

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for molecular verification and the relevant biological context for this compound as an analog of epinephrine.

Caption: Experimental workflow for the verification of this compound's molecular properties.